molecular formula C35H39NO9S2 B2677081 Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate CAS No. 477483-65-1

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate

Cat. No.: B2677081
CAS No.: 477483-65-1
M. Wt: 681.82
InChI Key: DVPITYYLHOXIHH-UHFFFAOYSA-N
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Description

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is a complex organic compound with a unique structure that includes an indole core. Indole derivatives are known for their significant biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can undergo several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The sulfonate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate (BHPDS) is a complex organic compound belonging to the class of disulfonated indole derivatives. Its unique structure, featuring a benzo[cd]indole core with hexoxy substituents and sulfonate groups, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The chemical structure of BHPDS can be summarized as follows:

  • Core Structure : Benzo[cd]indole
  • Substituents :
    • Two hexoxy groups at the 4th position of the phenyl rings
    • Two sulfonate groups at the 6th and 8th positions of the indole ring

This configuration is expected to influence its solubility, stability, and interaction with biological targets.

Biological Activity Overview

BHPDS has been studied for various biological activities, particularly its potential as a therapeutic agent. The following sections summarize key findings from research studies.

Anticancer Activity

Research indicates that compounds similar to BHPDS exhibit significant anticancer properties. A study exploring related indole derivatives found that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. For instance, derivatives were shown to inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. BHPDS may possess similar properties due to its structural features. A comparative study highlighted that certain indole-based compounds reduced pro-inflammatory cytokine production in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .

The biological activity of BHPDS is likely mediated through interactions with specific molecular targets:

  • Nuclear Hormone Receptors : Similar compounds have been identified as antagonists to retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune responses. BHPDS may exhibit similar antagonistic effects, potentially influencing Th17 cell differentiation .
  • Enzyme Inhibition : The sulfonate groups could facilitate interactions with enzymes involved in inflammatory pathways or cancer progression.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
RORγ AntagonismPotential inhibition of Th17 cells

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    A study involving a series of indole derivatives found that BHPDS-related compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G1 phase.
  • Inflammation Model :
    In an animal model of inflammation, administration of an indole derivative similar to BHPDS resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.
  • Molecular Docking Studies :
    Computational studies have suggested that BHPDS can effectively bind to RORγ, supporting its potential as a therapeutic agent for autoimmune conditions .

Properties

IUPAC Name

bis(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6,8-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO9S2/c1-3-5-7-9-22-42-25-14-18-27(19-15-25)44-46(38,39)31-24-32(34-33-29(31)12-11-13-30(33)35(37)36-34)47(40,41)45-28-20-16-26(17-21-28)43-23-10-8-6-4-2/h11-21,24H,3-10,22-23H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPITYYLHOXIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=C(C=C5)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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